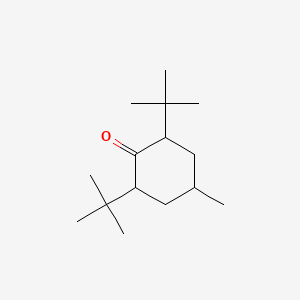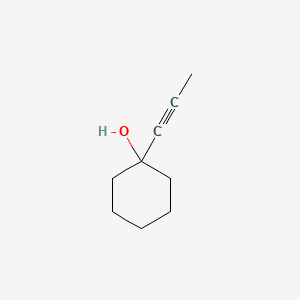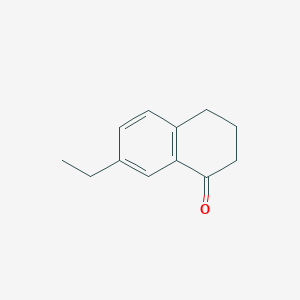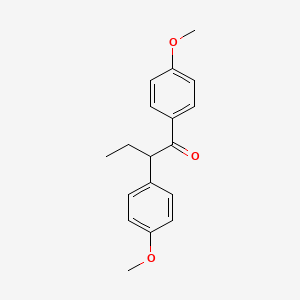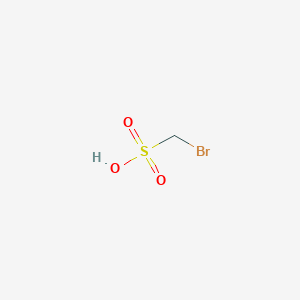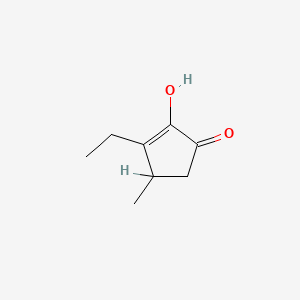
3-Ethyl-2-hydroxy-4-methylcyclopent-2-en-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Ethyl-2-hydroxy-4-methyl-2-cyclopenten-1-one, also known as 2-cyclopenten-1-one, 2-hydroxy-3-ethyl-4-methyl or 3-ethyl-4-methyl-1, 2-cyclopentanedione, belongs to the class of organic compounds known as cyclic ketones. These are organic compounds containing a ketone that is conjugated to a cyclic moiety. 3-Ethyl-2-hydroxy-4-methyl-2-cyclopenten-1-one is soluble (in water) and a very weakly acidic compound (based on its pKa). 3-Ethyl-2-hydroxy-4-methyl-2-cyclopenten-1-one has a sweet and maple taste.
Scientific Research Applications
Synthesis and Chemical Transformation
- 3-Ethyl-2-hydroxy-4-methylcyclopent-2-en-1-one serves as a building block in the total chemoenzymatic synthesis of complex molecules, such as (-)-3′-Methylaristeromycin, highlighting its role in the development of chiral preparations of biologically significant compounds (Brémond, Audran, Aubin, & Monti, 2007).
- This compound is involved in aerobic dimerization processes to produce photochromic diarylethenes, a critical step in the development of photoactive materials with diverse properties and applications (Lvov, Milevsky, Yanina, Kachala, & Shirinian, 2017).
Impurity Identification and Analysis
- In the context of industrial applications, like in the production of ethylene glycol, derivatives of 2-hydroxycyclopent-2-en-1-one, including variants like 3-Ethyl-2-hydroxy-4-methylcyclopent-2-en-1-one, have been identified as impurities affecting UV transmittance, crucial for the quality assessment in polyester production (Zhang, Feng, & Lu, 2000).
Synthetic Applications in Terpenoid Synthesis
- The compound plays a significant role in terpenoid synthesis. A method for its preparation has been developed, and its use as a chiral synthetic equivalent in terpenoid synthesis has been explored, demonstrating its utility in the synthesis of optically active azulene derivatives and other terpenoids (Michalak & Wicha, 2014).
Perfumery Industry
- In the perfumery industry, 3-Ethyl-2-hydroxy-4-methylcyclopent-2-en-1-one is synthesized for use as a perfumery compound, illustrating its role in fragrance development (Zhou Yong-chang, 2005).
properties
CAS RN |
42348-12-9 |
|---|---|
Product Name |
3-Ethyl-2-hydroxy-4-methylcyclopent-2-en-1-one |
Molecular Formula |
C8H12O2 |
Molecular Weight |
140.18 g/mol |
IUPAC Name |
3-ethyl-2-hydroxy-4-methylcyclopent-2-en-1-one |
InChI |
InChI=1S/C8H12O2/c1-3-6-5(2)4-7(9)8(6)10/h5,10H,3-4H2,1-2H3 |
InChI Key |
RSVAFMGHIDKYKB-UHFFFAOYSA-N |
SMILES |
CCC1=C(C(=O)CC1C)O |
Canonical SMILES |
CCC1=C(C(=O)CC1C)O |
density |
1.055-1.061 |
Other CAS RN |
42348-12-9 |
solubility |
slightly insoluble in water; soluble in fat; miscible with ethanol |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



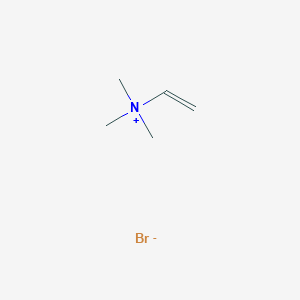
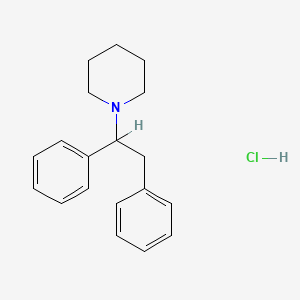
![Diacenaphtho[1,2-b:1',2'-d]thiophene](/img/structure/B1581677.png)
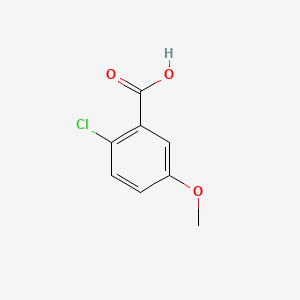
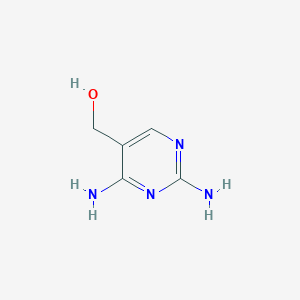
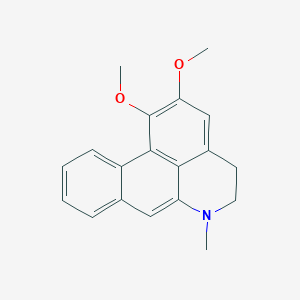
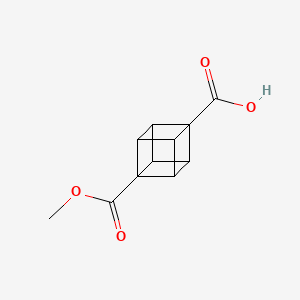
![(1S,3S,4R)-Methyl 2-((R)-1-phenylethyl)-2-azabicyclo[2.2.1]hept-5-ene-3-carboxylate](/img/structure/B1581688.png)
